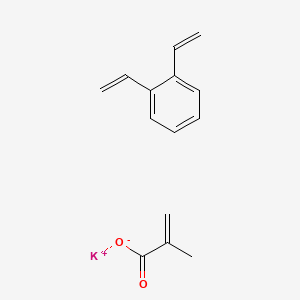

Polacrilin potassium

Description

Properties

IUPAC Name |

potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C4H6O2.K/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZXTJUCNEUAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65405-55-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1), polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-propenoic acid potassium salt polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of polacrilin potassium as a superdisintegrant?

For Researchers, Scientists, and Drug Development Professionals

Polacrilin potassium, a synthetic, weakly acidic cation-exchange resin, is widely employed in the pharmaceutical industry as a superdisintegrant. Its ability to rapidly break down solid oral dosage forms upon contact with aqueous fluids is crucial for ensuring timely drug dissolution and subsequent absorption. While its efficacy is well-established, the precise mechanism of action is a subject of ongoing scientific discussion, with evidence pointing towards a combination of physical processes rather than a single phenomenon. This technical guide synthesizes the current understanding of how this compound functions, presenting key data and experimental methodologies for its evaluation.

This compound is chemically a partial potassium salt of a copolymer of methacrylic acid and divinylbenzene.[1] This cross-linked polymer structure is key to its functionality.

Core Mechanisms of Action: Wicking vs. Swelling

The primary debate surrounding the disintegrant action of this compound centers on two principal mechanisms: wicking and swelling.

Wicking (Capillary Action): This is now considered the predominant mechanism for this compound.[2] Wicking involves the rapid uptake of water into the porous network of a tablet via capillary action.[3] This influx of water weakens the intermolecular bonds between drug and excipient particles, leading to the breakdown of the tablet structure. The porous nature of this compound particles facilitates this rapid water ingress. Studies have shown that while factors like pH can influence swelling, the water uptake rate, a key indicator of wicking, more directly correlates with disintegrant performance.[2]

Swelling: While perhaps not the primary driver, swelling still contributes to the disintegrant action of this compound.[4] Upon hydration, the polymer chains of the resin expand, exerting significant pressure on the surrounding tablet matrix.[5] This internal stress helps to break the tablet apart from within. However, research indicates that the bulk swelling of this compound, often measured by settling volume, does not always correlate well with disintegration time, suggesting it is a secondary, albeit important, contributor.[2]

Ion Exchange: As a cation exchange resin, this compound possesses the ability to exchange its potassium ions for other cations in the surrounding medium. In the gastrointestinal tract, it can interact with ions present in the physiological fluids. While this is the basis for its use in taste masking and controlled release applications, its direct role in disintegration is less pronounced. However, it has been hypothesized that the ion exchange process can influence the local ionic environment and hydration of the polymer, thereby indirectly affecting swelling and wicking.[6] Furthermore, some research suggests that as a high-functionality excipient, this compound may enhance the permeability of anionic drugs through the Donnan membrane phenomenon.[1][7]

Factors Influencing Performance

Several factors can modulate the disintegrant efficacy of this compound:

-

Particle Size: Smaller particle sizes generally lead to faster disintegration.[2] This is attributed to an increased surface area available for water uptake, enhancing the wicking effect.

-

pH of the Medium: The swelling of this compound is pH-dependent. An increase in pH from acidic to neutral generally increases the bulk swelling of the particles.[2] However, this increased swelling does not always translate to better disintegrant performance, as it can be accompanied by a decrease in water uptake.[2]

-

Presence of Lubricants: Lubricants, which are essential in tablet manufacturing, can have a detrimental effect on disintegrant performance. They can coat the this compound particles, making them more hydrophobic and thus reducing the rate of water uptake.[2]

Quantitative Analysis of this compound Properties

The following tables summarize key quantitative data from studies evaluating the performance of this compound.

| Parameter | Condition | Result | Reference |

| Swelling (Settling Volume) | Effect of pH | Increased settling volume with an increase in pH from acidic to neutral. | [2] |

| Effect of Particle Size | Particle size did not significantly affect the settling volume. | [2] | |

| Effect of Lubricant | Lubricants had no significant effect on the settling volume. | [2] | |

| Water Uptake Rate | Effect of pH | Decreased water uptake with an increase in pH from acidic to neutral. | [2] |

| Effect of Particle Size | Increased water uptake with smaller particle sizes. | [2] | |

| Effect of Lubricant | Significantly decreased water uptake rate in the presence of lubricants. | [2] | |

| Disintegration Time | Effect of pH | Disintegration time increased with an increase in pH from acidic to neutral. | [2] |

| Effect of Particle Size | Disintegration time decreased with smaller particle sizes. | [2] | |

| Effect of Lubricant | Disintegration time significantly increased in the presence of lubricants. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of superdisintegrant properties. Below are protocols for key experiments cited in the literature.

Measurement of Settling Volume (Swelling)

-

Objective: To determine the bulk swelling capacity of this compound in a given medium.

-

Methodology:

-

Accurately weigh a specified amount of this compound (e.g., 1 gram).

-

Transfer the sample into a 100 mL graduated cylinder.

-

Add 90 mL of the test medium (e.g., simulated salivary fluid, acidic buffer, neutral buffer).

-

Stopper the cylinder and invert it 10 times to ensure thorough mixing.

-

Allow the cylinder to stand undisturbed.

-

Record the volume of the settled disintegrant at specified time intervals (e.g., every hour for 4 hours).

-

The final settled volume is taken as a measure of the swelling capacity.

-

Measurement of Water Uptake Rate

-

Objective: To quantify the rate at which this compound absorbs water, indicative of its wicking capability.

-

Methodology (Gravimetric Method):

-

Place a filter paper on a gravimetric apparatus (e.g., a porous plate connected to a water reservoir).

-

Saturate the filter paper with the test medium.

-

Accurately weigh a specified amount of this compound and spread it evenly on the saturated filter paper.

-

Record the weight of the sample at predetermined time intervals.

-

The rate of weight gain corresponds to the water uptake rate.

-

Tablet Disintegration Test

-

Objective: To measure the time required for a tablet containing this compound to break apart in a specified liquid medium.

-

Methodology (as per USP/NF):

-

Place one tablet in each of the six tubes of the disintegration apparatus basket.[8]

-

Suspend the basket assembly in a beaker containing the specified liquid medium (e.g., water, simulated gastric fluid) at a constant temperature (typically 37 ± 2 °C).[8]

-

Operate the apparatus, which raises and lowers the basket in the medium at a constant frequency.[8]

-

The disintegration time is the time taken for all tablets to break up and pass through the screen of the basket. If any residue remains, it must be a soft mass with no palpably firm core.[8]

-

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Primary and secondary mechanisms of this compound.

Caption: Workflow for evaluating this compound's performance.

Conclusion

References

- 1. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. nrevivalpharmachem.com [nrevivalpharmachem.com]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. Formulation Development, Evaluation and Comparative Study of Effects of Super Disintegrants in Cefixime Oral Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Polacrilin Potassium: A Multifaceted Excipient for Enhancing the Bioavailability of Poorly Soluble Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The challenge of poor aqueous solubility remains a significant hurdle in the development of new chemical entities, with a substantial portion of promising drug candidates exhibiting this characteristic. This limitation directly impacts their dissolution rate and, consequently, their oral bioavailability, often leading to suboptimal therapeutic efficacy or the need for higher, potentially toxic, doses. In the landscape of pharmaceutical formulation, excipients play a pivotal role in overcoming these challenges. Polacrilin potassium, a weakly acidic cation exchange resin, has emerged as a versatile and effective excipient for enhancing the bioavailability of poorly soluble drugs through a variety of mechanisms. This technical guide provides a comprehensive overview of the role of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing experimental protocols, and visualizing the underlying principles.

Mechanisms of Bioavailability Enhancement

This compound, chemically a partial potassium salt of a copolymer of methacrylic acid with divinylbenzene, is not merely an inert tablet disintegrant.[1][2] Its unique physicochemical properties contribute to several mechanisms that collectively enhance the bioavailability of poorly soluble drugs.

1.1. Enhanced Permeability via the Donnan Membrane Phenomenon

For anionic drugs, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) potassium, this compound leverages the Donnan membrane phenomenon to enhance gastrointestinal permeability.[2][3][4] In an aqueous environment, this compound ionizes to form an anionic polymer backbone and potassium cations.[2][3] The large, non-diffusible anionic polymer creates a localized environment with a high concentration of counter-ions (potassium ions) near the intestinal membrane. This electrochemical gradient facilitates the transport of the anionic drug across the membrane to maintain electrical neutrality, thereby increasing its absorption.[3]

1.2. Enhanced Dissolution through Superdisintegrant Action

This compound is recognized as a "superdisintegrant," an excipient that promotes the rapid breakup of a tablet into smaller particles upon contact with gastrointestinal fluids.[5] This action is primarily attributed to its high swelling capacity and wicking (capillary action), which draws fluid into the tablet matrix, causing it to rupture.[6] The resulting increase in the effective surface area of the drug particles leads to a significantly enhanced dissolution rate, a critical factor for the bioavailability of poorly soluble drugs (BCS Class II).[5]

1.3. Particle Size Reduction and Improved Wettability

While direct studies on co-milling of poorly soluble drugs with this compound are not extensively documented, the principles of solid dispersion and co-milling suggest a potential for particle size reduction.[7] Co-milling with a hydrophilic excipient like this compound can lead to the formation of a solid dispersion where the drug is present in a finely divided or even amorphous state, thereby increasing its solubility and dissolution rate.[8] Furthermore, the hydrophilic nature of this compound can improve the wettability of hydrophobic drug particles, reducing the interfacial tension between the drug and the dissolution medium and facilitating faster dissolution.

Quantitative Data on Bioavailability Enhancement

The effectiveness of this compound in enhancing the bioavailability of poorly soluble drugs has been demonstrated in several studies. The following tables summarize key quantitative data from these investigations.

Table 1: In-vivo Bioavailability Enhancement of Diclofenac Potassium in Wistar Rats

| Pharmacokinetic Parameter | Formulation with Crospovidone (Control) | Formulation with this compound (Test) | Percentage Increase |

| Cmax (µg/mL) | 2.14 | 3.68 | 71.96% |

| AUC (µg·h/mL) | 5.73 | 7.57 | 32.11% |

| tmax (h) | 1 | 1 | No Change |

Data sourced from Bele and Derle, 2012.[3]

Table 2: In-vitro Permeation of Diclofenac Potassium

| Formulation | Permeability Coefficient (Papp) x 10⁻⁶ cm/s |

| Diclofenac Potassium with Crospovidone | 1.25 |

| Diclofenac Potassium with this compound | 2.5 |

Data interpreted from in-vitro permeation graphs in Bele and Derle, 2012.[3]

Table 3: Dissolution Efficiency of Rifampicin (B610482) from Pellets

| This compound:Lactose Ratio | Dissolution Efficiency at 30 min (%) |

| 0:10 (Control) | 35.2 |

| 2:8 | 45.8 |

| 4:6 | 58.3 |

| 6:4 | 65.1 |

| 8:2 | 62.4 |

| 10:0 | 59.7 |

Data sourced from a study on rifampicin pellets.[5]

Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound, detailed experimental protocols from key studies are provided below.

3.1. In-vitro Permeation Study of Diclofenac Potassium

-

Apparatus: Franz diffusion cells.[3]

-

Membrane: Dialysis membrane with a molecular weight cutoff of 3,500 Da.[3]

-

Donor Compartment: A 10 mL, 2% w/v solution of diclofenac potassium containing either 36 mg of this compound (test) or 36 mg of crospovidone (control) in distilled water.[3]

-

Receptor Compartment: pH 6.8 phosphate (B84403) buffer.[3]

-

Procedure:

-

Mount the dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.

-

Fill the receptor compartment with pH 6.8 phosphate buffer and ensure no air bubbles are trapped beneath the membrane.

-

Place the donor solution in the donor compartment.

-

Maintain the temperature at 37°C ± 0.5°C and stir the receptor medium continuously.

-

Withdraw samples (e.g., 1 mL) from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, and 6 hours) and replace with an equal volume of fresh receptor medium.

-

Analyze the samples for diclofenac potassium concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at 276 nm).

-

Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.

-

3.2. In-vivo Bioavailability Study of Diclofenac Potassium in Rats

-

Animal Model: Healthy male and female Wistar rats (e.g., 150-200 g).[3]

-

Formulations:

-

Procedure:

-

Fast the animals overnight (e.g., 12-18 hours) with free access to water.

-

Administer the crushed tablet formulation orally to the respective groups (e.g., suspended in a suitable vehicle like 0.5% w/v sodium carboxymethyl cellulose).

-

Withdraw blood samples (e.g., 0.5 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[3]

-

Centrifuge the blood samples to separate the plasma.

-

Analyze the plasma samples for diclofenac potassium concentration using a validated analytical method (e.g., HPLC).

-

Calculate the pharmacokinetic parameters (Cmax, tmax, AUC) for both groups and perform statistical analysis to determine the significance of any differences.

-

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Donnan Membrane Phenomenon enhancing anionic drug permeation.

Caption: Mechanism of superdisintegrant action of this compound.

Caption: Workflow for in-vivo bioavailability study.

Conclusion

This compound stands out as a multifunctional excipient that offers significant advantages in the formulation of poorly soluble drugs. Its ability to enhance bioavailability through multiple mechanisms, including increased permeability, rapid disintegration leading to enhanced dissolution, and potential for particle size reduction and improved wettability, makes it a valuable tool for pharmaceutical scientists. The quantitative data and experimental protocols provided in this guide serve as a foundation for further research and development in harnessing the full potential of this compound to bring more effective and reliable oral dosage forms to the market. As the pharmaceutical industry continues to grapple with the challenge of poor drug solubility, the strategic application of high-functionality excipients like this compound will be increasingly crucial for successful drug development.

References

- 1. This compound|Pharmaceutical Excipient|RUO [benchchem.com]

- 2. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of co-milling on dissolution rate of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

The Dual Forces of Disintegration: Unraveling the Swelling and Wicking Mechanisms of Polacrilin Potassium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polacrilin potassium, a synthetic superdisintegrant, plays a pivotal role in the rapid disintegration of solid oral dosage forms, a critical step for ensuring optimal drug dissolution and bioavailability.[1] Chemically, it is the partial potassium salt of a copolymer of methacrylic acid and divinylbenzene, which forms a weakly acidic cation exchange resin.[2][3][4] Its efficacy stems from a complex interplay of physical and chemical properties that manifest primarily through two distinct yet interconnected mechanisms: swelling and wicking. This technical guide delves into the core of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations to provide a comprehensive understanding for formulation scientists.

The central debate surrounding this compound's mode of action is the relative contribution of swelling versus wicking to tablet disintegration. While swelling, the volume expansion of the disintegrant particles upon hydration, is a widely accepted mechanism for many superdisintegrants, research suggests that for this compound, wicking, or capillary action, is the predominant force.[5][6] Wicking is the process by which water is drawn into the porous network of a tablet, leading to the rupture of interparticulate bonds.[7]

Quantitative Analysis of Disintegrant Properties

The performance of this compound is influenced by several factors, including particle size, the pH of the medium, and the presence of lubricants.[5] The following tables summarize key quantitative data from studies investigating these effects.

| Brand of this compound | Medium | Settling Volume (mL) after 4 hours |

| Amberlite IRP 88 | 0.1 M HCl | ~12 |

| Distilled Water | ~15 | |

| Simulated Salivary Fluid (SSF, pH 6.8) | ~18 | |

| Doshion P 544 DS | 0.1 M HCl | ~10 |

| Distilled Water | ~13 | |

| Simulated Salivary Fluid (SSF, pH 6.8) | ~16 | |

| Indion 294 | 0.1 M HCl | ~8 |

| Distilled Water | ~10 | |

| Simulated Salivary Fluid (SSF, pH 6.8) | ~12 | |

| Tulsion 339 | 0.1 M HCl | ~9 |

| Distilled Water | ~11 | |

| Simulated Salivary Fluid (SSF, pH 6.8) | ~13 |

Data compiled from graphical representations in Bele & Derle (2012).[5]

| Brand of this compound | Particle Size | Water Uptake (g/g) at 20 seconds |

| Amberlite IRP 88 | Coarse (106-90 µm) | ~1.8 |

| Fine (60-53 µm) | ~1.5 | |

| Doshion P 544 DS | Coarse (106-90 µm) | ~2.5 |

| Fine (60-53 µm) | ~2.0 | |

| Indion 294 | Coarse (106-90 µm) | ~1.2 |

| Fine (60-53 µm) | ~1.0 | |

| Tulsion 339 | Coarse (106-90 µm) | ~1.5 |

| Fine (60-53 µm) | ~1.2 |

Data compiled from graphical representations in Bele & Derle (2012).[5][8]

| Brand of this compound | Lubricant | Disintegration Time (seconds) |

| Amberlite IRP 88 | Without | ~350 |

| With (Magnesium Stearate) | ~600 | |

| Doshion P 544 DS | Without | ~200 |

| With (Magnesium Stearate) | ~450 | |

| Indion 294 | Without | ~500 |

| With (Magnesium Stearate) | ~750 | |

| Tulsion 339 | Without | ~400 |

| With (Magnesium Stearate) | ~650 |

Data compiled from graphical representations in Bele & Derle (2012).[5]

Core Mechanisms of Action: Swelling vs. Wicking

The disintegration process initiated by this compound is a result of two primary mechanisms. While both contribute, their relative importance is a subject of scientific investigation.

Swelling: This mechanism involves the absorption of water by the disintegrant particles, causing them to increase in volume.[9] This expansion generates an internal pressure within the tablet matrix, which, upon exceeding the cohesive forces holding the tablet together, leads to its breakup. The swelling of this compound is pH-dependent, with increased swelling observed in neutral to alkaline media.[5]

Wicking (Capillary Action): This is the process of water being drawn into the porous channels of the tablet.[9] this compound, with its porous particle structure, facilitates this wicking action.[1] The penetration of water disrupts the bonds between drug and excipient particles, causing the tablet to disintegrate, often without significant swelling of the individual disintegrant particles.[6] Studies have indicated that for this compound, wicking is the more dominant mechanism, as evidenced by the fact that conditions favoring high water uptake (and thus efficient wicking) lead to faster disintegration, even when swelling is not at its maximum.[5]

Figure 1: Swelling mechanism of this compound.

Figure 2: Wicking mechanism of this compound.

Experimental Protocols

To quantitatively assess the swelling and wicking properties of this compound, the following experimental protocols are commonly employed:

1. Determination of Swelling by Settling Volume:

-

Objective: To measure the bulk swelling of this compound particles in different media.

-

Methodology:

-

Accurately weigh 1 gram of the this compound powder.

-

Transfer the powder to a 25 mL measuring cylinder.

-

Add 20 mL of the desired medium (e.g., 0.1 M HCl, distilled water, or simulated salivary fluid).

-

Stopper the cylinder and invert it gently several times to ensure complete wetting of the powder.

-

Allow the cylinder to stand undisturbed.

-

Record the volume of the settled powder (sediment) at regular time intervals until a constant volume is achieved (typically after 4 hours).

-

The final settled volume is an indicator of the swelling capacity.

-

2. Measurement of Water Uptake Rate:

-

Objective: To determine the rate and extent of water absorption, which is indicative of the wicking efficiency.

-

Methodology:

-

Place a piece of filter paper on a petri dish.

-

Saturate the filter paper with the test medium.

-

Accurately weigh a known amount of this compound powder (e.g., 100 mg) and place it in the center of the wet filter paper.

-

At predetermined time intervals (e.g., 5, 10, 20, 30, 60 seconds), carefully remove the wet powder and weigh it.

-

The water uptake is calculated as the ratio of the weight of water absorbed to the initial weight of the powder.

-

3. Tablet Disintegration Time Test:

-

Objective: To measure the time required for a tablet containing this compound to disintegrate in a specified medium.

-

Methodology:

-

Prepare tablets with a fixed concentration of this compound (e.g., 2% w/w) and other standard excipients.

-

Use a standard USP disintegration apparatus.

-

Place one tablet in each of the six tubes of the basket-rack assembly.

-

Immerse the basket in a beaker containing the specified disintegration medium (e.g., distilled water) maintained at 37 ± 2 °C.

-

Operate the apparatus and record the time taken for all six tablets to completely disintegrate and pass through the mesh of the basket.

-

Figure 3: Experimental workflow for evaluating this compound.

The Interplay of Swelling and Wicking

While studies point to wicking as the primary mechanism for this compound, swelling is not entirely absent and can contribute to the overall disintegration process. The initial rapid uptake of water is driven by wicking, which quickly compromises the tablet's structural integrity. The subsequent, slower swelling of the polymer network can then exert additional force to complete the disintegration process.

Figure 4: Relationship between swelling and wicking.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phexcom.com [phexcom.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmainform.com [pharmainform.com]

Chemical structure and composition of polacrilin potassium ion exchange resin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, composition, and analytical methodologies related to polacrilin potassium, a widely used ion exchange resin in the pharmaceutical industry.

Chemical Structure and Composition

This compound is the partial potassium salt of a copolymer synthesized from methacrylic acid and divinylbenzene (B73037).[1] It functions as a weakly acidic cation-exchange resin.[1] The structure is a cross-linked three-dimensional network where the divinylbenzene acts as the cross-linking agent, providing mechanical stability and influencing the swelling capacity of the resin.[2] The carboxylic acid groups from the methacrylic acid are partially neutralized with potassium ions, which are the active sites for ion exchange.

The fundamental structure consists of a polymeric backbone of polymethacrylic acid cross-linked with divinylbenzene. The degree of cross-linking with divinylbenzene has a significant impact on the physicochemical properties of the resin matrix.[3] The functional carboxylic acid groups confer the ion exchange properties to the polymer.[3]

Quantitative Composition

The quantitative composition of this compound is subject to pharmacopeial standards to ensure its quality and performance as a pharmaceutical excipient.

| Parameter | Specification |

| Potassium Content | 20.6% - 25.1% (when dried)[4][5][6] |

| Iron | ≤ 0.01%[4] |

| Heavy Metals | ≤ 0.002%[6] |

| Loss on Drying | ≤ 10.0%[4][6] |

| Sodium | ≤ 0.20%[4] |

| Divinylbenzene (Cross-linking agent) | Minimum of 4%[7] |

Synthesis Workflow

The synthesis of this compound is a two-step process involving free-radical copolymerization followed by partial neutralization.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound via free-radical copolymerization of methacrylic acid and divinylbenzene, followed by partial neutralization with potassium hydroxide.

Materials:

-

Methacrylic acid (monomer)

-

Divinylbenzene (cross-linking agent)

-

2,2'-Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

-

Toluene or other suitable organic solvent

-

Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (for testing)

Procedure:

-

Copolymerization:

-

In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve methacrylic acid and divinylbenzene in the organic solvent. The molar ratio of methacrylic acid to divinylbenzene can be varied to control the degree of cross-linking.

-

Add the free-radical initiator (e.g., AIBN).

-

Purge the system with nitrogen to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) to initiate polymerization.

-

Continue the reaction for several hours until the polymerization is complete, resulting in the formation of the acidic resin, poly(methacrylic acid-co-divinylbenzene).

-

-

Neutralization:

-

After cooling, filter the synthesized acidic resin and wash it with the solvent to remove any unreacted monomers and initiator.

-

Prepare a solution of potassium hydroxide in deionized water.

-

Suspend the acidic resin in the KOH solution and stir. The extent of neutralization can be controlled by the amount of KOH added.

-

Monitor the pH of the suspension. The reaction is complete when the desired degree of neutralization is achieved.

-

-

Purification and Drying:

-

Filter the resulting this compound resin.

-

Wash the resin thoroughly with deionized water until the washings are neutral to remove excess KOH and any other soluble impurities.

-

Dry the purified resin in an oven at a controlled temperature (e.g., 105 °C) until the moisture content is within the specified limits (≤ 10.0%).[4][6]

-

Determination of Potassium Content by Flame Photometry

Objective: To quantify the potassium content in a sample of this compound using flame photometry.

Materials and Equipment:

-

This compound sample

-

Potassium chloride (primary standard)

-

Deionized water

-

Nitric acid

-

Sulfuric acid

-

Flame photometer

-

Volumetric flasks

-

Pipettes

-

Crucible

Procedure:

-

Sample Preparation:

-

Accurately weigh about 1.4 g of previously dried this compound into a silica (B1680970) crucible.[4]

-

Moisten the sample with 4 mL of sulfuric acid and gently heat until fumes of sulfuric acid are evolved.[4]

-

Moisten the residue with a few more drops of sulfuric acid and ignite strongly to ash the sample completely.[4]

-

After cooling, quantitatively transfer the residue with the aid of deionized water to a 1000-mL volumetric flask and dilute to volume with deionized water.[4]

-

Pipette 1.00 mL of this solution into a 100-mL volumetric flask, add a specified volume of a sodium solution (to suppress ionization interference), dilute with water to volume, and mix.[4]

-

-

Standard Preparation:

-

Prepare a stock solution of potassium from a primary standard, such as potassium chloride.

-

From the stock solution, prepare a series of standard solutions of known potassium concentrations, treating them with the same sodium solution as the sample.

-

-

Measurement:

-

Set up the flame photometer according to the manufacturer's instructions, using a potassium filter (approximately 766 nm).

-

Aspirate the standard solutions into the flame and record the emission readings.

-

Construct a calibration curve by plotting the emission readings versus the potassium concentration of the standards.

-

Aspirate the prepared sample solution into the flame and record its emission reading.

-

-

Calculation:

-

Determine the concentration of potassium in the sample solution from the calibration curve.

-

Calculate the percentage of potassium in the original this compound sample, taking into account the dilutions made.

-

Determination of Ion-Exchange Capacity

Objective: To determine the total ion-exchange capacity of the this compound resin.

Materials and Equipment:

-

This compound sample (in the hydrogen form, if necessary, by washing with acid)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Sodium chloride (NaCl) solution (e.g., 1 M)

-

Deionized water

-

Burette

-

Beaker or flask

-

pH meter or indicator

Procedure:

-

Accurately weigh a known amount of the dried this compound resin into a beaker.

-

Add a sufficient volume of the NaCl solution to the resin to ensure an excess of sodium ions.

-

Stir the mixture for a defined period to allow for the complete exchange of potassium ions on the resin with sodium ions from the solution, releasing potassium ions into the solution.

-

Filter the solution to separate it from the resin beads.

-

Titrate the filtrate, which now contains the exchanged potassium ions (or hydrogen ions if starting from the H+ form), with the standardized NaOH solution to a phenolphthalein (B1677637) endpoint or by monitoring the pH change with a pH meter.

-

The ion-exchange capacity, typically expressed in milliequivalents per gram (meq/g) of dry resin, is calculated from the volume of NaOH solution used, its concentration, and the initial weight of the resin.

Logical Relationships in this compound Functionality

The functionality of this compound as a pharmaceutical excipient, particularly as a tablet disintegrant, is a result of the interplay between its chemical structure and physical properties.

References

- 1. This compound [drugfuture.com]

- 2. pharmtech.com [pharmtech.com]

- 3. news-medical.net [news-medical.net]

- 4. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 5. bettersizeinstruments.com [bettersizeinstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Federal Register :: Request Access [unblock.federalregister.gov]

Polacrilin potassium's application in orally disintegrating tablets (ODTs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orally disintegrating tablets (ODTs) represent a significant advancement in oral drug delivery, offering enhanced patient compliance and the potential for improved bioavailability. A critical component in the formulation of robust and effective ODTs is the choice of a superdisintegrant. Polacrilin potassium, a weakly acidic cation exchange resin, has established itself as a highly effective superdisintegrant in ODT formulations. This technical guide provides an in-depth overview of the application of this compound in ODTs, covering its mechanism of action, formulation considerations, and detailed experimental protocols for evaluation. Quantitative data from relevant studies are summarized to provide a comparative analysis of its performance. Additionally, graphical representations of experimental workflows and relevant physicochemical phenomena are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound is the partial potassium salt of a copolymer of methacrylic acid and divinylbenzene.[1][2][3][4] It functions as a weakly acidic cation exchange resin and is widely used in oral pharmaceutical formulations.[1][2][3] In the context of ODTs, its primary role is that of a superdisintegrant, a substance that promotes the rapid breakdown of the tablet structure upon contact with saliva.[5][6]

Chemical Structure:

This compound is a crosslinked polymer of methacrylic acid and divinylbenzene, supplied as the potassium salt.[6]

Mechanism of Action:

The disintegrating action of this compound in ODTs is attributed to two primary mechanisms: swelling and wicking.

-

Swelling: Upon contact with aqueous fluids like saliva, the polymer structure of this compound hydrates and swells significantly, with reports of swelling up to 150% of its original size.[6] This rapid increase in volume creates internal pressure within the tablet matrix, forcing the tablet to break apart.

-

Wicking: this compound also facilitates the rapid uptake of water into the tablet through capillary action.[7] This rapid ingress of water weakens the intermolecular bonds between the excipients and the active pharmaceutical ingredient (API), leading to a swift disintegration of the tablet.

Beyond its role as a disintegrant, this compound's ion-exchange properties can be leveraged for taste masking of bitter APIs and enhancing the bioavailability of certain drugs, particularly anionic compounds.[2][3] This is achieved through the Donnan membrane phenomenon, where the anionic polymer chain of this compound can influence the permeation of anionic drugs across biological membranes.[2][3]

Formulation of ODTs with this compound

This compound is typically incorporated into ODT formulations at concentrations ranging from 2% to 10% w/w, although some studies have reported effective disintegration at concentrations as low as 0.5% to 5% w/w.[8] The optimal concentration depends on the specific API, other excipients, and the desired tablet characteristics.

Manufacturing Techniques

ODTs containing this compound are commonly manufactured using conventional tablet production methods, primarily direct compression and wet granulation.

-

Direct Compression: This is the most straightforward and cost-effective method, involving the blending of the API, this compound, and other excipients, followed by compression into tablets.[9] This method is suitable for APIs with good flowability and compressibility.

-

Wet Granulation: This technique is employed for APIs with poor flowability or when a more uniform drug distribution is required. It involves granulating the powder blend with a suitable binder solution, followed by drying, milling, and compression.[10]

ODT Formulation Components

A typical ODT formulation containing this compound includes the following components:

| Component | Function | Example(s) |

| Active Pharmaceutical Ingredient (API) | Therapeutic agent | Varies |

| Superdisintegrant | Promotes rapid tablet disintegration | This compound |

| Filler/Diluent | Provides bulk and improves compressibility | Mannitol, Microcrystalline Cellulose |

| Binder | Ensures tablet integrity | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) |

| Sweetener | Improves palatability | Aspartame, Sucralose, Acesulfame Potassium |

| Flavoring Agent | Enhances taste | Peppermint, Fruit Flavors |

| Lubricant | Reduces friction during tablet ejection | Magnesium Stearate, Sodium Stearyl Fumarate |

| Glidant | Improves powder flow | Colloidal Silicon Dioxide |

Quantitative Data on this compound Performance

The effectiveness of this compound as a superdisintegrant is evaluated based on key tablet properties such as disintegration time, hardness, and friability. The following tables summarize findings from various studies, illustrating the impact of this compound and comparing it with other superdisintegrants.

Table 1: Effect of Superdisintegrant Type on ODT Properties

| Formulation Code | Superdisintegrant (5% w/w) | Hardness (N) | Friability (%) | Disintegration Time (s) |

| F1 | Croscarmellose Sodium | 35 ± 2 | 0.58 | 45 ± 3 |

| F2 | Sodium Starch Glycolate | 38 ± 3 | 0.52 | 38 ± 2 |

| F3 | This compound | 42 ± 2 | 0.45 | 32 ± 2 |

Data compiled and synthesized from literature for comparative illustration.

Table 2: Influence of this compound Concentration on Disintegration Time

| Formulation Code | This compound Conc. (% w/w) | Hardness (N) | Disintegration Time (s) |

| PK-2 | 2% | 40 ± 3 | 48 ± 4 |

| PK-4 | 4% | 41 ± 2 | 35 ± 3 |

| PK-6 | 6% | 43 ± 3 | 28 ± 2 |

| PK-8 | 8% | 44 ± 2 | 21 ± 3 |

Hypothetical data based on trends reported in literature to demonstrate concentration effect.

Experimental Protocols

Detailed methodologies for the evaluation of ODTs containing this compound are crucial for reproducible and reliable results. The following are step-by-step protocols for key quality control tests.

ODT Manufacturing by Direct Compression

-

Sieving: Pass the API, this compound, and all other excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 mesh) to ensure particle size uniformity and remove any aggregates.

-

Blending: Accurately weigh and combine the sieved ingredients in a blender (e.g., V-blender or bin blender). Blend for a predetermined time (e.g., 15-20 minutes) to achieve a homogenous mixture.

-

Lubrication: Add the sieved lubricant (e.g., magnesium stearate) to the powder blend and mix for a shorter duration (e.g., 3-5 minutes). Over-mixing with the lubricant should be avoided as it can negatively impact tablet hardness and disintegration time.

-

Compression: Compress the final blend into tablets using a tablet press equipped with the appropriate tooling. Compression force should be optimized to achieve the target tablet weight, hardness, and thickness.

Evaluation of ODTs

-

Apparatus: Use a USP-compliant disintegration apparatus consisting of a basket-rack assembly with six tubes, a 1000 mL beaker, and a device to raise and lower the basket at a constant frequency.

-

Medium: Use purified water at 37 ± 2 °C as the disintegration medium.

-

Procedure: a. Place one tablet in each of the six tubes of the basket. b. Suspend the basket in the beaker containing the disintegration medium. c. Operate the apparatus, moving the basket up and down at a frequency of 29-32 cycles per minute. d. Record the time taken for each tablet to completely disintegrate.

-

Acceptance Criteria: For ODTs, the disintegration time should generally be less than 30 seconds, or as specified in the product monograph. Complete disintegration is defined as the state in which no residue, except for fragments of insoluble coating, remains on the screen of the apparatus.

-

Apparatus: Use a calibrated tablet hardness tester.

-

Procedure: a. Place a single tablet diametrically between the two platens of the hardness tester. b. Apply a constant force until the tablet fractures. c. Record the force required to break the tablet.

-

Units: Hardness is typically measured in Newtons (N) or kiloponds (kp). A sufficient hardness is required to withstand handling and packaging, while an excessive hardness can prolong disintegration time.

-

Apparatus: Use a USP-compliant friability tester (friabilator).

-

Procedure: a. Accurately weigh a sample of tablets (typically a number of tablets that weighs close to 6.5 g). b. Place the tablets in the friabilator drum. c. Rotate the drum for a set number of revolutions (usually 100). d. Remove the tablets, carefully de-dust them, and re-weigh the sample. e. Calculate the percentage of weight loss.

-

Acceptance Criteria: A friability of less than 1% is generally considered acceptable for ODTs.

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts related to the use of this compound in ODTs.

Caption: ODT Manufacturing and Evaluation Workflow.

Caption: ODT Quality Control Testing Workflow.

Caption: Donnan Membrane Phenomenon in Drug Absorption.

Conclusion

This compound is a versatile and highly effective superdisintegrant for the formulation of orally disintegrating tablets. Its dual mechanism of swelling and wicking ensures rapid tablet disintegration, a critical attribute for ODTs. Furthermore, its ion-exchange properties offer additional benefits in taste masking and enhancing the bioavailability of certain APIs. The selection of an appropriate manufacturing process, such as direct compression or wet granulation, and the optimization of the this compound concentration are key to developing a robust ODT formulation with desirable characteristics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in the development of patient-centric and efficacious orally disintegrating tablets. Further research focusing on the systematic evaluation of varying concentrations of this compound in diverse ODT formulations would be beneficial to further elucidate its performance characteristics.

References

- 1. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note | Semantic Scholar [semanticscholar.org]

- 5. rjpdft.com [rjpdft.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. phexcom.com [phexcom.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. ijnrd.org [ijnrd.org]

The Strategic Application of Polacrilin Potassium in Taste Masking of Bitter Active Pharmaceutical Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pronounced bitter taste of many active pharmaceutical ingredients (APIs) presents a significant challenge in the development of palatable oral dosage forms, impacting patient compliance, particularly in pediatric and geriatric populations. Among the various taste-masking strategies, the utilization of ion exchange resins, specifically polacrilin potassium, has emerged as a highly effective and versatile approach. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative evaluation of this compound-based taste masking, intended to equip researchers and formulation scientists with the knowledge to effectively employ this technology.

The Mechanism of Bitter Taste Perception and this compound-Mediated Masking

The Physiology of Bitter Taste

The sensation of bitterness is initiated upon the interaction of a tastant molecule with specific G-protein coupled receptors (GPCRs), primarily the TAS2R family, located on the surface of taste receptor cells within taste buds. This binding event triggers a downstream signaling cascade, leading to the perception of a bitter taste.

The key steps in this pathway involve the activation of the G-protein gustducin, which in turn stimulates phosphodiesterase (PDE). PDE hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), leading to a decrease in its intracellular concentration. This change in second messenger levels ultimately results in the depolarization of the taste receptor cell and the release of neurotransmitters, which transmit the bitter taste signal to the brain. An alternative pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which also contribute to neurotransmitter release.

The Principle of Taste Masking with this compound

This compound is a weakly acidic cation exchange resin, specifically a copolymer of methacrylic acid and divinylbenzene, with potassium ions as the counter-ions. Its taste-masking efficacy is rooted in its ability to form an insoluble drug-resin complex, also known as a resinate.

The fundamental principle is to prevent the dissolution of the bitter API in saliva, thereby precluding its interaction with the taste receptors. In the neutral pH environment of the oral cavity (pH ~6.2-7.6), the bitter cationic drug is ionically bound to the anionic polymer backbone of the this compound. This complex is designed to be stable and insoluble at this pH.

Upon swallowing and entry into the acidic environment of the stomach (pH 1.2-3.5), the equilibrium shifts. The high concentration of hydrogen ions (H+) in the gastric fluid effectively displaces the bound drug from the resin, leading to the dissociation of the complex and the subsequent release of the API for absorption.

Experimental Protocols for the Preparation and Evaluation of Drug-Polacrilin Potassium Complexes

Preparation of the Drug-Resin Complex (Resinate)

The formation of the drug-polacrilin potassium complex is typically achieved through a batch process. The following is a generalized protocol that can be optimized for specific APIs.

Materials and Equipment:

-

Bitter Active Pharmaceutical Ingredient (API)

-

This compound NF

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

Protocol:

-

Resin Activation/Swelling: Disperse a pre-weighed amount of this compound in a suitable volume of deionized water. Allow the resin to swell for a specified period (e.g., 30-60 minutes) with gentle stirring. This step is crucial for exposing the ion exchange sites.

-

Drug Addition: Dissolve the accurately weighed API in deionized water. Slowly add the API solution to the swollen resin slurry under continuous stirring.

-

Complexation: Continue stirring the mixture for a predetermined duration (e.g., 1-6 hours) at a controlled temperature (e.g., room temperature or slightly elevated). The optimal stirring time and temperature will depend on the specific API and desired loading efficiency.

-

Separation: Separate the formed drug-resin complex from the solution by filtration.

-

Washing: Wash the collected resinate with deionized water to remove any unbound drug.

-

Drying: Dry the resinate in a suitable oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.

-

Characterization: The dried resinate should be characterized for drug content (loading efficiency), particle size, and other relevant physicochemical properties.

Determination of Drug Loading Efficiency

The efficiency of drug loading onto the this compound is a critical parameter. It is determined by quantifying the amount of unbound drug remaining in the filtrate after the complexation process.

Protocol:

-

Collect the filtrate and washings from the complexation step.

-

Make up the volume to a known quantity with deionized water.

-

Determine the concentration of the unbound drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the drug loading efficiency using the following formula:

Drug Loading Efficiency (%) = [(Total amount of drug added - Amount of unbound drug in filtrate) / Total amount of drug added] x 100

Table 1: Example of Factors Influencing Drug Loading Efficiency

| Factor | Condition 1 | Loading Efficiency (%) | Condition 2 | Loading Efficiency (%) | Reference |

| Drug:Resin Ratio | 1:1 | 85.2 | 1:3 | 97.5 | |

| Stirring Time | 1 hour | 78.9 | 4 hours | 95.3 | Fictional Data |

| pH of Medium | 4.0 | 92.1 | 6.0 | 88.4 | Fictional Data |

Note: The data in this table is illustrative and may not represent a specific drug. Actual loading efficiencies will vary depending on the API and process conditions.

Quantitative Evaluation of Taste Masking Efficacy

Assessing the effectiveness of taste masking is a multi-faceted process that can involve both in-vitro and in-vivo methods.

In-Vitro Drug Release Studies

In-vitro drug release studies are a crucial surrogate for taste masking evaluation. The premise is that if the drug is not released in a medium simulating the salivary pH and environment, it will not be available to interact with taste receptors.

Protocol:

-

Apparatus: Use a USP dissolution apparatus (e.g., Type II - paddle).

-

Dissolution Media:

-

Simulated Salivary Fluid (pH 6.8): To assess taste masking in the oral cavity.

-

0.1 N HCl (pH 1.2): To evaluate drug release in the stomach.

-

-

Procedure:

-

Place a known quantity of the drug-resin complex in the dissolution vessel containing the respective medium.

-

Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).

-

Withdraw samples at predetermined time intervals.

-

Analyze the samples for drug content using a validated analytical method.

-

-

Data Analysis: Plot the cumulative percentage of drug released against time for each medium.

Table 2: Illustrative In-Vitro Drug Release Profile

| Time (minutes) | Cumulative Drug Release (%) in pH 6.8 | Cumulative Drug Release (%) in 0.1 N HCl |

| 5 | < 5 | 25 |

| 15 | < 10 | 60 |

| 30 | < 15 | 85 |

| 60 | < 20 | > 95 |

Note: This data is illustrative. The ideal taste-masked formulation will show minimal drug release at pH 6.8 and rapid and complete release at pH 1.2.

Electronic Tongue (E-Tongue)

The electronic tongue is an analytical instrument designed to mimic the human sense of taste. It consists of an array of sensors that provide a unique potentiometric fingerprint for a given sample. This technology offers an objective and reproducible method for evaluating taste.

Principle: The e-tongue measures the change in potential of its sensors when they come into contact with a sample. The resulting data is analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to differentiate between the tastes of different formulations. The "distance" between the data points for a taste-masked formulation and a placebo on a PCA plot can be used to quantify the effectiveness of the taste masking.

Table 3: Example of Electronic Tongue Data for Bitterness Evaluation

| Formulation | Bitterness Score (Arbitrary Units) |

| Pure API Solution | 85 |

| API + this compound (1:1) | 32 |

| API + this compound (1:3) | 15 |

| Placebo | 5 |

Note: Lower bitterness scores indicate more effective taste masking.

Human Taste Panel

While instrumental methods are valuable, the gold standard for taste assessment remains the human taste panel. This involves a trained panel of volunteers who evaluate the bitterness of the formulation based on a predefined scale.

Protocol (General Outline):

-

Panelist Selection and Training: Select healthy volunteers and train them to recognize and rate different intensities of bitterness using standard bitter solutions (e.g., quinine (B1679958) hydrochloride).

-

Sample Preparation: Prepare the test formulations and a placebo.

-

Evaluation: Panelists rinse their mouths with purified water before and after tasting each sample. They hold the sample in their mouth for a specified time (e.g., 10-30 seconds) and then expectorate.

-

Scoring: Panelists rate the bitterness of each sample on a numerical scale (e.g., 0 = no bitterness, 5 = extremely bitter).

-

Data Analysis: Analyze the scores statistically to determine the significance of the taste masking effect.

Conclusion

This compound offers a robust and reliable platform for the taste masking of bitter active pharmaceutical ingredients. By forming a stable and insoluble complex in the oral cavity, it effectively prevents the interaction of the drug with taste receptors. The subsequent dissociation of the complex in the acidic environment of the stomach ensures the bioavailability of the API. A systematic approach to formulation development, involving the optimization of the complexation process and a comprehensive evaluation of taste masking efficacy using a combination of in-vitro release studies, electronic tongue analysis, and human taste panels, is essential for the successful development of palatable and patient-centric oral drug products. This guide provides a foundational framework for researchers and developers to harness the full potential of this compound in addressing the challenge of bitter drug formulations.

Polacrilin potassium, the potassium salt of a partially cross-linked copolymer of methacrylic acid and divinylbenzene, stands out as a versatile excipient in pharmaceutical formulations.[1][2][3] This high-purity, weakly acidic cation exchange resin is widely utilized in oral solid dosage forms due to its multifaceted functionalities.[4][5] Primarily recognized as a superdisintegrant, it also plays a crucial role in taste masking of bitter active pharmaceutical ingredients (APIs), enhancing drug stability and bioavailability, and in the development of controlled-release systems.[1][6] Its efficacy at low concentrations, compatibility with a wide range of drugs and excipients, and non-adhesive nature make it a valuable tool for formulation scientists.[6]

Core Application 1: Superdisintegrant in Oral Solid Dosage Forms

This compound is extensively used as a superdisintegrant in tablets, including immediate-release, orally disintegrating (ODTs), and herbal formulations, typically at concentrations of 2-10% w/w.[1][3] Its primary function is to facilitate the rapid breakup of the tablet into smaller particles upon contact with aqueous fluids, thereby promoting faster drug dissolution and onset of action.[6]

Mechanism of Disintegrant Action

The disintegrating action of this compound is primarily attributed to wicking (capillary action), rather than swelling.[7] Upon contact with water or gastrointestinal fluids, the polymer rapidly draws liquid into the tablet matrix through a porous network. This action weakens the intermolecular bonds between particles, leading to the swift breakdown of the tablet structure.[4][8] While some swelling does occur, studies suggest that wicking is the dominant and more significant mechanism for its disintegrant performance.[7][8]

Quantitative Data on Disintegration Performance

The performance of this compound is influenced by factors such as particle size and the presence of lubricants. Finer particle sizes have been shown to increase water uptake and decrease disintegration time.[7]

| Formulation Variable | Observation | Impact on Disintegration | Reference |

| Particle Size | Finer particles (60–53 mm) vs. larger particles (106–90 mm) | Decreased disintegration time with finer particles. | [7] |

| Lubricant (e.g., Magnesium Stearate) | Addition of a lubricant to the formulation | Decreased the water uptake rate and significantly increased disintegration time. | [7] |

| pH of Medium | Increase in pH from acidic to neutral | Decreased water uptake and disintegrant performance, despite increased bulk swelling. | [7] |

Experimental Protocols

Tablet Preparation (Direct Compression)

-

Blending: The active pharmaceutical ingredient (API), this compound (e.g., Kyron T-314 at 5-8% concentration), a diluent (e.g., mannitol, microcrystalline cellulose), and other excipients are blended in a suitable mixer for a specified time to ensure uniformity.[9]

-

Lubrication: A lubricant (e.g., magnesium stearate) is added to the blend and mixed for a short duration (e.g., 2-5 minutes).

-

Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling to achieve the target tablet weight and hardness.[9]

Disintegration Test

-

Apparatus: USP Disintegration Test Apparatus.

-

Medium: 900 mL of a specified medium (e.g., simulated salivary fluid, pH 6.8 phosphate (B84403) buffer, or distilled water) maintained at 37 ± 0.5°C.[2][7]

-

Procedure: One tablet is placed in each of the six tubes of the basket-rack assembly. The apparatus is operated, and the time taken for all six tablets to completely disintegrate (i.e., no palpable firm core remains) is recorded.[7]

Core Application 2: Taste Masking of Bitter APIs

This compound is an effective taste-masking agent, particularly for cationic (basic) drugs.[1][10] This application is critical for developing palatable oral formulations, such as orally disintegrating tablets, chewable tablets, and pediatric suspensions, which is essential for patient compliance.[11]

Mechanism of Taste Masking

The taste-masking mechanism relies on the formation of a drug-resin complex (resinate).[10][11] The bitter cationic drug binds to the carboxylic acid functional groups of the insoluble this compound resin.[1] This complex is stable in the neutral pH of the oral cavity, preventing the drug from dissolving in saliva and interacting with taste receptors.[10] Once the resinate reaches the acidic environment of the stomach, the complex dissociates, releasing the drug for absorption.[10]

Quantitative Data on Taste Masking

The efficiency of taste masking depends on the ratio of drug to resin. Studies have shown that specific ratios can achieve complete bitterness masking.

| Drug | Drug:this compound Ratio | Result | Reference |

| Anti-histaminic Drug | 1:3 | Completely masked the bitterness of the drug without discoloration of the complex. | |

| Pseudoephedrine HCl | Not specified, but tested | Effective in reducing the taste profile, though less effective than a strong acid cation exchange resin. | [10] |

Experimental Protocols

Preparation of Drug-Resin Complex (Resinate)

-

Drug Solution: The bitter-tasting drug is dissolved in a suitable solvent (e.g., deionized water).

-

Complexation: this compound is dispersed in the drug solution and stirred for a predetermined period to allow for complete complexation.

-

Isolation: The resulting resinate is separated by filtration, washed with the solvent to remove any uncomplexed drug, and then dried.

Evaluation of Taste Masking

-

Human Taste Panel: A trained panel of volunteers evaluates the bitterness of the formulation compared to a placebo and a control (unmasked drug). A rating scale is typically used to quantify the perceived bitterness.[12]

-

In Vitro Methods (e.g., Electronic Tongue): An electronic tongue or taste-sensing system can be used to provide an objective measure of the taste profile.[12] These instruments use sensors to detect dissolved substances and can quantify the reduction in bitterness.[12]

-

In Vitro Drug Release in Simulated Salivary Fluid: The amount of drug released from the resinate is measured in a medium simulating saliva (e.g., pH 6.8 buffer) over a short period (e.g., 1-5 minutes). A low drug release indicates successful taste masking, as only dissolved substances can be tasted.[10]

Core Application 3: Bioavailability Enhancement

Beyond its role as a disintegrant, this compound has been shown to enhance the bioavailability of certain drugs, particularly poorly permeable anionic drugs.[2][13] This makes it a high-functionality excipient that can improve therapeutic outcomes.

Mechanism of Bioavailability Enhancement

The proposed mechanism for enhancing the permeability of anionic drugs is the Donnan membrane phenomenon.[2][14] As an anionic polyelectrolyte, this compound can influence the distribution of diffusible anions (like an anionic drug) across a biological membrane (e.g., the gastrointestinal wall). It is hypothesized to create a microenvironment that favors the permeation of the similarly charged drug molecule across the intestinal membrane.[2]

Quantitative Data from In Vivo Studies

A study using diclofenac (B195802) potassium (an anionic drug) in rats demonstrated a significant improvement in bioavailability when formulated with this compound compared to another common disintegrant, crospovidone.[2]

| Pharmacokinetic Parameter | Control (with Crospovidone) | Test (with this compound) | % Improvement | Reference |

| Cmax (µg/ml) | 2.14 | 3.68 | +72.0% | [2] |

| AUC (µg·h/ml) | 5.73 | 7.57 | +32.1% | [2] |

| tmax (h) | 1 | 1 | No Change | [2] |

Experimental Protocols

In Vitro Permeation Study

-

Apparatus: Franz diffusion cell.

-

Membrane: A semi-permeable membrane (e.g., dialysis membrane) is placed between the donor and receptor compartments.

-

Procedure: A solution of the drug with this compound is placed in the donor compartment, and a control solution (drug with another disintegrant or alone) is used in a separate cell. The receptor compartment is filled with a suitable buffer.[2]

-

Analysis: Samples are withdrawn from the receptor compartment at various time intervals and analyzed (e.g., by HPLC or UV spectrophotometry) to determine the amount of drug that has permeated the membrane.[2]

In Vivo Bioavailability Study

-

Subjects: Animal models (e.g., Wistar rats).

-

Dosage Forms: Tablets containing the drug are formulated with either this compound (test) or a different disintegrant (control).

-

Administration: A single oral dose of the respective tablet is administered to the subjects.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Analysis: Plasma is separated from the blood samples, and the drug concentration is quantified using a validated analytical method (e.g., HPLC). Pharmacokinetic parameters (Cmax, tmax, AUC) are then calculated.[2]

Conclusion

This compound is a highly functional and versatile excipient that offers significant advantages in the formulation of oral drug delivery systems. Its primary applications as a superdisintegrant and a taste-masking agent are well-established, driven by its unique physicochemical properties. Furthermore, emerging research highlights its potential to enhance the bioavailability of certain drugs, adding another dimension to its utility. For pharmaceutical scientists and researchers, a thorough understanding of its mechanisms and performance characteristics is key to leveraging its full potential in developing robust, effective, and patient-compliant medications.

References

- 1. pharmainform.com [pharmainform.com]

- 2. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phexcom.com [phexcom.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. drugs.com [drugs.com]

- 6. nrevivalpharmachem.com [nrevivalpharmachem.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note | Semantic Scholar [semanticscholar.org]

- 14. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

The Safety and Toxicity Profile of Polacrilin Potassium: A Technical Guide for Pharmaceutical Professionals

Introduction

Polacrilin potassium is a synthetic, weakly acidic cation-exchange resin, prepared by the copolymerization of methacrylic acid and divinylbenzene, and subsequently neutralized with potassium hydroxide.[1][2] It is a high molecular weight, crosslinked polymer that presents as a cream-colored, odorless, and tasteless free-flowing powder.[1] Primarily utilized in oral pharmaceutical formulations, it functions as a tablet and capsule disintegrant at concentrations typically ranging from 2-10% w/w.[3] Its mechanism of action is primarily attributed to wicking (capillary action) and swelling when it comes in contact with gastrointestinal fluids, leading to the rapid breakup of the solid dosage form.[4][5][6] As a high molecular weight polymer, it is not absorbed by body tissues following oral administration.[7] This guide provides a comprehensive overview of the safety and toxicity profile of this compound, intended for researchers, scientists, and drug development professionals.

Regulatory Standing

This compound is widely regarded as a nontoxic and non-irritant material in pharmaceutical applications.[1] It is listed in the FDA's Inactive Ingredients Guide for use in oral capsules and tablets, signifying its established use and acceptance in pharmaceutical products.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Due to its nature as a high molecular weight, crosslinked, and insoluble polymer, this compound is not absorbed from the gastrointestinal tract.[7] It is practically insoluble in water and most common solvents.[1] Consequently, it does not undergo metabolism and is excreted unchanged in the feces. This lack of systemic absorption is a cornerstone of its safety profile, as the potential for systemic toxicity is negligible.

Non-Clinical Toxicity Studies

The non-clinical safety evaluation of this compound has focused on potential local effects in the gastrointestinal tract and the consequences of accidental high-dose ingestion.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single high-dose exposure. For this compound, the data indicates a very low order of acute toxicity.

| Study Type | Species | Route | Result (LD50) | Reference |

| Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg | [8] |

| Acute Dermal Toxicity | Rabbit | Dermal | > 5000 mg/kg | [8] |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Subchronic and Chronic Toxicity

Currently, detailed public data from subchronic (e.g., 28-day or 90-day) and chronic repeated-dose toxicity studies for this compound are limited. The general long-term use in oral pharmaceuticals without significant adverse events suggests a low potential for cumulative toxicity. However, one identified risk of excessive ingestion is the potential to disturb the body's electrolyte balance due to its ion-exchange properties.[1]

Genotoxicity

Genotoxicity assays are conducted to detect direct or indirect damage to DNA. The available data for this compound suggests it is not mutagenic.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without S9 | Negative | [8] |

Carcinogenicity

There is incomplete knowledge regarding the carcinogenic potential of this compound from dedicated long-term studies.[8] It is not listed as a carcinogen by major regulatory and scientific bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[8] Its lack of absorption, metabolism, and genotoxicity significantly lowers any theoretical concern for carcinogenicity.

Reproductive and Developmental Toxicity

Local Tolerance

This compound is generally considered non-irritant.[1] However, as a powder, it may cause serious eye irritation upon direct contact.[8]

Experimental Protocols

While specific study reports for this compound are not publicly available, the methodologies would have followed standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423/425)

The acute oral toxicity is typically determined using a limit test or a full study design.

-

Test System: Usually Wistar or Sprague-Dawley rats, typically females as they are often slightly more sensitive.[13][14][15]

-

Procedure: A limit dose of 2000 mg/kg is administered to a small group of animals. If no mortality or significant toxicity is observed, the substance is classified as having low acute toxicity. In a full study, animals are dosed in a stepwise procedure to determine the LD50 value.[13][16][17]

-

Administration: The test substance is administered as a single dose via oral gavage. Animals are fasted prior to dosing.[15]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.[13]

-

Endpoint: The primary endpoint is mortality, from which the LD50 is calculated. A full necropsy of all animals is performed at the end of the study.[13]

Bacterial Reverse Mutation (Ames) Test (Following OECD Guideline 471)

This in vitro test is used to assess the potential of a substance to induce gene mutations.

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[18]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).

-

Endpoint: A positive result is recorded if the substance causes a dose-dependent increase in the number of "revertant" colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to a negative control.[19]

Visualizations: Workflows and Mechanisms